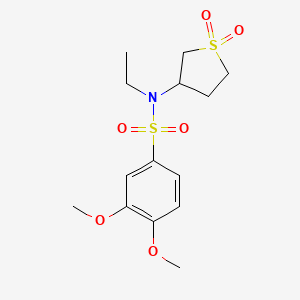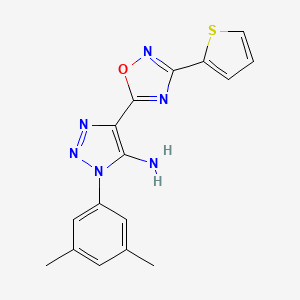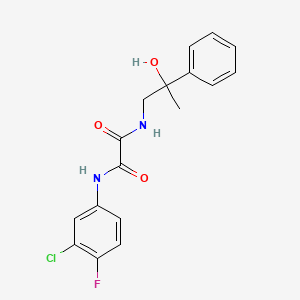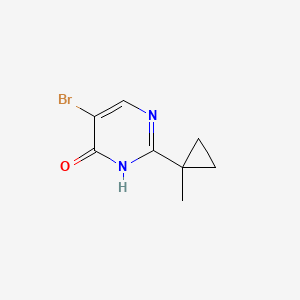![molecular formula C22H25N3OS B2562120 3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2380183-60-6](/img/structure/B2562120.png)
3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one, also known as PDE10A inhibitor, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the treatment of neurological disorders.
Mechanism of Action
3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one inhibitor works by inhibiting the activity of phosphodiesterase 10A, an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the activity of this enzyme, 3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one inhibitor increases the levels of cAMP and cGMP in the brain, which can lead to improved motor function and cognitive performance.
Biochemical and Physiological Effects:
3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one inhibitor has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of cAMP and cGMP in the brain, which can lead to improved motor function and cognitive performance. It has also been found to increase the levels of dopamine and glutamate in the brain, which can improve mood and cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one inhibitor is that it has been found to be well-tolerated in animal models, with few side effects. However, one of the limitations of 3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one inhibitor is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are several future directions for research on 3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one inhibitor. One direction is to test its safety and efficacy in clinical trials in humans. Another direction is to study its potential applications in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, researchers could investigate the potential for developing more potent and selective 3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one inhibitors.
Synthesis Methods
The synthesis of 3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one inhibitor involves a series of chemical reactions, starting from the reaction of 4-methylthiobenzaldehyde with piperidine to form 1-(4-methylthiobenzyl)piperidine. The next step involves the reaction of 1-(4-methylthiobenzyl)piperidine with 2-chloroquinazolin-4-one to form 3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one inhibitor.
Scientific Research Applications
3-[[1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one inhibitor has been studied extensively for its potential application in the treatment of neurological disorders such as schizophrenia, Huntington's disease, and Parkinson's disease. It has been found to improve motor function and cognitive performance in animal models of these disorders.
properties
IUPAC Name |
3-[[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-27-19-8-6-17(7-9-19)14-24-12-10-18(11-13-24)15-25-16-23-21-5-3-2-4-20(21)22(25)26/h2-9,16,18H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHNTYQSOPACHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-2-[3-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2562043.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2562049.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2562050.png)

![N-cyclopropyl-1-[6-({2-[(4-fluorobenzyl)amino]-2-oxoethyl}thio)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2562052.png)

![(3As)-3a,4-dihydro-3H-oxathiazolo[3,4-a]indole 1,1-dioxide](/img/structure/B2562055.png)
![1-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2562056.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one](/img/structure/B2562058.png)
